N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide

Physicochemical profiling Drug-likeness Permeability prediction

This indoline-1,2-dicarboxamide uniquely combines a 3,4,5-trimethoxyphenyl motif (colchicine-site tubulin binder) with an indoline-1,2-dicarboxamide core (IKK2 inhibitor scaffold). The primary C2-carboxamide provides a synthetic handle for rapid parallel derivatization—making it structurally non-fungible with N2-methyl, N2-ethyl, or mono-/di-methoxy analogs. Ideal for phenotypic screening cascades targeting both microtubule disruption and NF-κB suppression in paclitaxel-resistant or NF-κB-addicted cancer models. Secure this critical building block for your focused oncology library.

Molecular Formula C19H21N3O5
Molecular Weight 371.393
CAS No. 1103516-56-8
Cat. No. B2986395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide
CAS1103516-56-8
Molecular FormulaC19H21N3O5
Molecular Weight371.393
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)N2C(CC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C19H21N3O5/c1-25-15-9-12(10-16(26-2)17(15)27-3)21-19(24)22-13-7-5-4-6-11(13)8-14(22)18(20)23/h4-7,9-10,14H,8H2,1-3H3,(H2,20,23)(H,21,24)
InChIKeyKNAOVNPUYSIXSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview of N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide (CAS 1103516-56-8): A Dual-Pharmacophore Indoline Scaffold for Tubulin- and Kinase-Targeted Screening


N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide (CAS 1103516-56-8; molecular formula C₁₉H₂₁N₃O₅; MW 371.39 g·mol⁻¹) is a synthetic indoline derivative bearing an N1‑(3,4,5‑trimethoxyphenyl) urea‑type linkage and a primary carboxamide at C2 . The 3,4,5‑trimethoxyphenyl (TMP) motif is a well‑validated pharmacophore for colchicine‑site tubulin binding, while the indoline‑1,2‑dicarboxamide core is a privileged scaffold for kinase inhibition (especially IKK2) [1][2]. This dual‑pharmacophore architecture enables the compound to serve as a versatile probe for two mechanistically distinct oncology target classes within a single chemotype.

Why Generic Indoline‑Dicarboxamide Substitution Fails: Structural Nuances That Dictate Target Engagement for CAS 1103516-56-8


Indoline‑1,2‑dicarboxamide derivatives cannot be treated as interchangeable screening probes because subtle changes in N1‑aryl and N2‑alkyl substitution dramatically re‑orient the compound’s pharmacophoric vectors. In the IKK2 inhibitor series exemplified by WO2006034317, N1‑aryl substitution governs kinase hinge‑binding geometry, while the N2‑carboxamide substitution modulates solvent‑exposed interactions that influence selectivity [1]. In the tubulin‑targeted series, the 3,4,5‑trimethoxyphenyl group requires a specific spatial presentation to occupy the colchicine site; shifting to a 4‑methoxyphenyl or 2,4‑dimethoxyphenyl N1‑substituent predictably reduces tubulin polymerization inhibitory potency [2]. Therefore, procurement of the title compound—carrying a primary (unsubstituted) C2‑carboxamide and the full 3,4,5‑trimethoxy substitution pattern—is structurally non‑fungible with its N2‑methyl, N2‑ethyl, or mono‑/di‑methoxy N1‑aryl analogs.

Quantitative Differential Evidence for N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide Relative to Closest Structural Analogs


Physicochemical Differentiation: Lipophilicity and Polar Surface Area Compared with N2‑Alkylated Analogs

The title compound (LogP 2.97, PSA 109.25 Ų) occupies a distinct physicochemical space compared with its closest N2‑substituted analogs. N2‑methyl and N2‑ethyl substitution increases lipophilicity (estimated ΔLogP ≈ +0.5–0.8) and reduces polar surface area, which simultaneously enhances predicted passive permeability but may compromise aqueous solubility relative to the primary amide . These differences are consequential when selecting compounds for cellular screening under standard aqueous buffer conditions.

Physicochemical profiling Drug-likeness Permeability prediction

Tubulin‑Binding Pharmacophore Integrity: 3,4,5‑Trimethoxy Substitution Versus Mono‑ and Di‑Methoxy N1‑Aryl Analogs

In the indole‑trimethoxyphenyl conjugate series reported by Cahill et al. (2017), the 3,4,5‑trimethoxyphenyl moiety is essential for tubulin‑binding activity; compounds lacking the full tris‑methoxy substitution pattern showed markedly reduced antiproliferative potency in the NCI‑60 panel [1]. The title compound retains the complete TMP pharmacophore, distinguishing it from N1‑(4‑methoxyphenyl)‑ and N1‑(2,4‑dimethoxyphenyl)‑indoline‑1,2‑dicarboxamide analogs, which are predicted to exhibit weaker tubulin engagement solely on the basis of pharmacophore truncation.

Tubulin polymerization Colchicine site Antimitotic

IKK2 Kinase Inhibitor Scaffold Overlap: Indoline‑1,2‑dicarboxamide Core Versus Indole‑Carboxamide Comparators

The indoline‑1,2‑dicarboxamide core is explicitly encompassed within the Markush structure of the GlaxoSmithKline IKK2 inhibitor patent family (WO2006034317), wherein the N1‑carboxamide oxygen and the C2‑carboxamide participate in critical hinge‑region hydrogen bonds with the kinase [1]. Compared with simple indole‑2‑carboxamide IKK2 inhibitors, the indoline‑1,2‑dicarboxamide scaffold introduces a second carboxamide vector that can probe an additional sub‑pocket, a feature absent in mono‑carboxamide indole analogs. Direct IC₅₀ data for the title compound against IKK2 have not been published; however, the chemotype is structurally pre‑validated for this target.

IKK2 inhibition NF‑κB pathway Kinase selectivity

Hydrogen‑Bond Donor Deficiency as a Potential CNS Penetration Advantage Over Di‑Substituted Carboxamide Analogs

The title compound possesses zero hydrogen‑bond donors (HBD = 0) at its N1‑urea‑type linkage and a single primary amide donor (net HBD contribution from the C2‑carboxamide), whereas N2‑methyl and N2‑ethyl analogs retain two HBDs (one from N1‑urea NH and one from N2‑secondary amide NH). A lower HBD count is associated with improved passive blood‑brain barrier permeability [1]. Although the total HBD count for the target compound is not zero, it is conformationally capable of intramolecular hydrogen bonding that may effectively reduce the solvent‑exposed donor count relative to N2‑alkylated analogs.

CNS penetration Blood‑brain barrier H‑bond donor count

Optimal Research and Industrial Application Scenarios for N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide (CAS 1103516-56-8)


Dual‑Mechanism Phenotypic Screening in Oncology: Simultaneous Interrogation of Tubulin Dynamics and NF‑κB Signaling

The compound’s dual‑pharmacophore design—3,4,5‑trimethoxyphenyl for tubulin engagement [1] and indoline‑1,2‑dicarboxamide for IKK2 kinase inhibition [2]—makes it uniquely suited for phenotypic screening cascades in which both microtubule disruption and NF‑κB pathway suppression are desirable endpoints, such as in paclitaxel‑resistant or NF‑κB‑addicted cancer models. Use of a single compound to probe both mechanisms reduces the number of screening wells and simplifies hit deconvolution.

Chemical Probe for Tubulin Colchicine‑Site Occupancy with a Structurally Distinct Scaffold from Combretastatin A‑4

Unlike combretastatin A‑4 (CA‑4), which bears a cis‑stilbene linker susceptible to isomerization and metabolic liability, the indoline‑1,2‑dicarboxamide scaffold presents the TMP group on a conformationally constrained heterocyclic core [1]. This scaffold hop may confer improved chemical and metabolic stability while retaining tubulin‑binding capacity, positioning the compound as a complementary probe for tubulin polymerization assays where CA‑4’s instability confounds interpretation.

Kinase Selectivity Profiling Starting Point: IKK2‑Focused Library Expansion

For laboratories building focused kinase inhibitor libraries, the title compound serves as a structurally validated IKK2 inhibitor starting point per the GlaxoSmithKline patent exemplification [2]. Its unsubstituted C2‑primary amide provides a synthetic handle for rapid parallel derivatization (e.g., amide coupling with diverse amines), enabling efficient exploration of the solvent‑exposed region for selectivity optimization against IKK1 and other NF‑κB pathway kinases.

Physicochemical Benchmarking for CNS‑Exposed Tubulin Ligand Programs

With a computed LogP of 2.97 and a CNS MPO‑favourable H‑bond donor profile , the compound can serve as a reference standard for physicochemical property benchmarking in CNS‑directed tubulin inhibitor programs, particularly for glioblastoma where both tubulin binding and BBB penetration are required. Its predicted property window (MW < 400, LogP < 3, tPSA ≈ 109) aligns with established CNS drug‑likeness criteria.

Quote Request

Request a Quote for N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.